BMS-599626 vs. Lapatinib: Differential HER2/HER1 IC₅₀ Ratio and Kinase Selectivity Profile Comparison
In cell-free kinase assays using recombinant HER1 and HER2 kinase domains, BMS-599626 exhibits a balanced dual inhibition profile with IC₅₀ values of 20 nM for HER1 and 30 nM for HER2, corresponding to a HER1/HER2 selectivity ratio of approximately 0.67 [1]. In contrast, lapatinib demonstrates a HER1/HER2 selectivity ratio of 0.05 in parallel biochemical assays (IC₅₀ HER1 = 1.5 nM; IC₅₀ HER2 = 31 nM), indicating a markedly different balance of target engagement with substantially greater potency against HER1 relative to HER2 [2]. This quantitative difference in target engagement ratios may produce distinct signaling modulation outcomes in cell lines with differential HER1 and HER2 co-expression patterns.
| Evidence Dimension | HER1 (EGFR) / HER2 IC₅₀ ratio and absolute potency |
|---|---|
| Target Compound Data | HER1 IC₅₀ = 20 nM; HER2 IC₅₀ = 30 nM; HER1/HER2 ratio = 0.67 |
| Comparator Or Baseline | Lapatinib: HER1 IC₅₀ = 1.5 nM; HER2 IC₅₀ = 31 nM; HER1/HER2 ratio = 0.05 |
| Quantified Difference | Lapatinib is ~13-fold more potent against HER1 relative to HER2; BMS-599626 exhibits near-equivalent dual inhibition |
| Conditions | Cell-free biochemical kinase assay using recombinant HER1 and HER2 kinase domains; purified enzyme preparations |
Why This Matters
The balanced HER1/HER2 inhibition ratio of BMS-599626 (0.67) versus the HER1-biased profile of lapatinib (0.05) may yield different efficacy outcomes in tumor models where HER2 signaling predominates, directly impacting experimental reproducibility and therapeutic model selection.
- [1] Wong TW, Lee FY, Yu C, et al. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling. Clin Cancer Res. 2006;12(20 Pt 1):6186-6193. doi:10.1158/1078-0432.CCR-06-0642 View Source
- [2] Table 4. IC₅₀ values of the selected derivatives for EGFR and HER2 in vitro kinase assays. PMC. 2025. Accessed via NCBI Bookshelf. View Source
